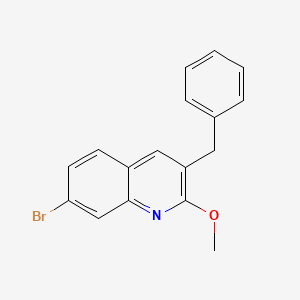

3-Benzyl-7-bromo-2-methoxyquinoline

Description

Significance of the Quinoline (B57606) Core as a Privileged Scaffold in Chemical and Medicinal Sciences

The quinoline core, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is widely regarded as a "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in a multitude of biologically active compounds and clinically approved drugs. The versatility of the quinoline ring allows it to interact with a wide array of biological targets, including enzymes and receptors, making it a valuable template for drug design. Its structure is a key component in a variety of natural products, particularly alkaloids, and has been a cornerstone in the development of synthetic pharmaceuticals.

Overview of Functionalized Quinoline Derivatives in Contemporary Research and Drug Discovery

The true power of the quinoline scaffold lies in its amenability to functionalization. The introduction of various substituents at different positions on the quinoline ring can dramatically alter a molecule's physicochemical properties and biological activity. This has led to the development of a vast library of functionalized quinoline derivatives with a broad spectrum of pharmacological effects. These include, but are not limited to, anticancer, antimalarial, antibacterial, antifungal, anti-inflammatory, and antiviral activities. Contemporary research continues to explore new synthetic methodologies to create novel quinoline derivatives, including the use of metal nanoparticle-catalyzed reactions and microwave-assisted synthesis to improve efficiency and yield.

Positioning of 3-Benzyl-7-bromo-2-methoxyquinoline within the Broader Field of Substituted Quinoline Chemistry

3-Benzyl-7-bromo-2-methoxyquinoline is a specific example of a functionalized quinoline derivative that embodies the principles of this field of study. As a substituted quinoline, it holds potential for a range of applications in scientific research. The presence of a methoxy (B1213986) group at the 2-position, a benzyl (B1604629) group at the 3-position, and a bromine atom at the 7-position suggests a molecule designed for specific interactions and further chemical modification.

Substituted quinoline derivatives, such as 3-Benzyl-7-bromo-2-methoxyquinoline, are of significant interest as they often serve as crucial intermediates in the synthesis of more complex molecules with desired biological or chemical properties. evitachem.com A structurally similar compound, 3-benzyl-6-bromo-2-methoxyquinoline (B32111), is a known reactant in the preparation of Bedaquiline, a significant drug used in the treatment of tuberculosis. chemicalbook.comchemicalbook.compharmaffiliates.com This highlights the potential of the 3-benzyl-bromo-2-methoxyquinoline framework as a building block for novel therapeutics.

While specific research on the 7-bromo isomer is not as extensively documented as its 6-bromo counterpart, its structural analogy suggests it is a valuable compound for synthetic and medicinal chemistry research. The position of the bromine atom can influence the molecule's reactivity and its potential to form interactions with biological targets. Further investigation into the unique properties conferred by the 7-bromo substitution is a promising area of research.

Structure

3D Structure

Properties

IUPAC Name |

3-benzyl-7-bromo-2-methoxyquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrNO/c1-20-17-14(9-12-5-3-2-4-6-12)10-13-7-8-15(18)11-16(13)19-17/h2-8,10-11H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWOHBUGQXMWRNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=CC(=CC2=N1)Br)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50731251 | |

| Record name | 3-Benzyl-7-bromo-2-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50731251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918648-51-8 | |

| Record name | 3-Benzyl-7-bromo-2-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50731251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Benzyl 7 Bromo 2 Methoxyquinoline and Analogous Quinoline Systems

Established Synthetic Strategies for Quinoline (B57606) Scaffold Construction

The quinoline framework is a cornerstone in heterocyclic chemistry, and its synthesis has been the subject of extensive research for over a century. The construction of this bicyclic system can be achieved through various established methods, which have been refined over time to improve efficiency, yield, and substrate scope.

Classical and Contemporary Approaches to Quinoline Synthesis (e.g., Gould–Jacobs reaction principles)

One of the most notable methods for quinoline synthesis is the Gould-Jacobs reaction. wikipedia.orgmdpi.com This classical approach involves the condensation of an aniline (B41778) derivative with an alkoxymethylenemalonate ester. The reaction proceeds through the formation of an anilidomethylenemalonate intermediate, which then undergoes a thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate ester. wikipedia.orgwikipedia.org Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline (B1666331) core. wikipedia.org

The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org However, a significant limitation of the classical method is the requirement for very high temperatures (often exceeding 250°C) for the cyclization step, which can lead to decomposition and limit the applicability for sensitive substrates. mdpi.com

Contemporary modifications to the Gould-Jacobs reaction have addressed these limitations. For instance, the use of microwave irradiation has been shown to dramatically shorten reaction times and improve yields, often by allowing the reaction to be heated to temperatures above the solvent's boiling point in a sealed vessel. ablelab.eu This modern approach enhances the efficiency of the intramolecular cyclization step. ablelab.eu

| Reaction | Traditional Conditions | Microwave-Assisted Conditions | Key Intermediates |

| Gould-Jacobs | High temperature (e.g., >250°C), often in high-boiling solvents like Dowtherm A or mineral oil. mdpi.com | Microwave heating (e.g., 250-300°C) for short durations (minutes). ablelab.eu | Anilidomethylenemalonate, 4-hydroxyquinoline-3-carboxylate. wikipedia.orgablelab.eu |

Regioselective Functionalization Techniques for Substituted Quinolines

Once the quinoline scaffold is formed, the introduction of substituents at specific positions is crucial for building the target molecule. Regioselective functionalization allows for precise control over the substitution pattern.

A powerful strategy for regioselective functionalization is directed metalation. The choice of the metalating agent can dictate the position of deprotonation and subsequent reaction with an electrophile. For instance, using lithium diisopropylamide (LDA) at low temperatures can achieve metalation at the C-3 position of certain chloro-substituted quinolines. nih.govacs.orgresearchgate.net In contrast, employing mixed lithium-magnesium or lithium-zinc amide bases can selectively direct functionalization to the C-2 or C-8 positions. nih.govacs.org

Transition metal-catalyzed C-H activation is another advanced strategy for the regioselective functionalization of quinolines. mdpi.com These methods offer an atom-economical approach to introduce a wide variety of functional groups at positions that are often difficult to access through classical methods. mdpi.com For example, palladium-catalyzed arylation of quinoline N-oxides can occur with good regioselectivity at the C-2 position. mdpi.com

Approaches to Bromoquinoline Derivatives and Related Halogenated Systems

The introduction of a bromine atom onto the quinoline ring is a key step in the synthesis of the target compound. Halogenated quinolines are also valuable intermediates for further cross-coupling reactions. rsc.org

Direct Bromination and Catalytic Methods for Quinoline Halogenation

Direct electrophilic bromination is a common method for introducing bromine onto the quinoline core. The regioselectivity of this reaction is heavily influenced by the electronic properties of the quinoline ring and any existing substituents. The pyridine (B92270) ring is generally electron-deficient, so electrophilic substitution typically occurs on the benzene (B151609) ring. researchgate.net

Reagents such as molecular bromine (Br₂) and N-Bromosuccinimide (NBS) are frequently used. rsc.orgresearchgate.net The reaction conditions, including the solvent and the stoichiometry of the brominating agent, can be optimized to favor the formation of specific isomers. researchgate.netacgpubs.org For example, the bromination of 8-substituted quinolines often yields 5,7-dibromo derivatives, but careful control of the reaction conditions can lead to the selective formation of monobrominated products. researchgate.netresearchgate.netacgpubs.org

Recent advances have led to the development of metal-free, regioselective halogenation methods. An operationally simple protocol for the C5-halogenation of 8-substituted quinolines uses trihaloisocyanuric acid as an inexpensive and atom-economical halogen source, proceeding at room temperature with high regioselectivity. rsc.org

| Substrate Type | Reagent | Position(s) Halogenated | Reference |

| 8-Hydroxyquinoline | Br₂ | 5 and 7 | researchgate.netresearchgate.netacgpubs.org |

| 8-Methoxyquinoline | Br₂ | 5 | researchgate.netacgpubs.org |

| 8-Amidoquinoline | Trihaloisocyanuric Acid | 5 | rsc.org |

| Tetrahydroquinoline | NBS | 6 and 8 (followed by dehydrogenation) | rsc.org |

Ring-Closure and Cycloaddition Reactions for Bromoquinoline Formation

Beyond direct halogenation of a pre-formed quinoline, bromoquinolines can also be constructed through ring-closure reactions where one of the precursors already contains a bromine atom. Ring-closing metathesis (RCM) is a powerful and versatile reaction for forming cyclic structures, including nitrogen heterocycles, from diene precursors. wikipedia.orgorganic-chemistry.org This method is known for its tolerance of a wide range of functional groups. wikipedia.org

Photochemical cycloadditions offer another pathway. For example, the photochemical [4+4] cycloaddition of quinolines with alkenes can produce complex, three-dimensional structures, which can serve as precursors to functionalized quinolines. nih.gov These reactions often proceed via excited-state intermediates, allowing for cycloaddition pathways that are thermally forbidden. nih.gov

Regioselective Synthesis of 3-Bromoquinoline (B21735) Derivatives via Formal [4+2]-Cycloaddition Involving Arylmethyl Azides and Bromoalkynes

Achieving regioselective substitution at the C-3 position, which is often challenging, can be accomplished using specialized modern synthetic methods. A notable example is the formal [4+2]-cycloaddition between N-aryliminium ions and 1-bromoalkynes. acs.orgacs.orgfigshare.com

In this strategy, an arylmethyl azide (B81097) is treated with a Brønsted or Lewis acid (like triflic acid, TfOH) to generate a reactive N-aryliminium ion in situ. This intermediate is then trapped by a 1-bromoalkyne. The subsequent intramolecular cyclization and aromatization sequence yields a 3-bromoquinoline derivative with excellent regioselectivity. acs.orgacs.org This method is powerful because it constructs the substituted quinoline ring and installs the C-3 bromine atom in a single, controlled process. acs.org This approach is not limited to bromoquinolines; by choosing other substituted alkynes, a variety of 3-substituted quinolines can be accessed. acs.orgacs.org

Synthesis of Benzyl-Substituted Quinoline Derivatives

Introducing a benzyl (B1604629) group, particularly at the C-3 position, is another important transformation in the synthesis of complex quinolines. The benzyl moiety can be incorporated either by building the quinoline ring with the group already in place or by attaching it to a pre-formed quinoline core.

One common strategy involves a Friedländer-type annulation, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. To synthesize a 3-benzylquinoline, a 2-aminobenzophenone (B122507) could be reacted with a compound like phenylacetonitrile.

Modern synthetic methods offer alternative routes. For example, nickel-catalyzed processes have been developed for the synthesis of polysubstituted quinolines from α-2-aminoaryl alcohols and ketones or secondary alcohols. organic-chemistry.org Adjusting the starting materials in these reactions could allow for the introduction of a benzyl group. The synthesis of the related isomer, 3-benzyl-6-bromo-2-chloroquinoline (B1442986), which serves as a precursor to the methoxy (B1213986) derivative, is achieved through a multi-step process starting from 4-bromoaniline (B143363) and hydrocinnamoyl chloride, followed by reactions that build and chlorinate the heterocyclic ring. tandfonline.com

Specific Synthetic Pathways for the Closely Related Isomer, 3-Benzyl-6-bromo-2-methoxyquinoline (B32111)

The synthesis of 3-benzyl-6-bromo-2-methoxyquinoline is well-documented and serves as a crucial case study for the combination of the aforementioned synthetic tactics. tandfonline.comtandfonline.com It is a key intermediate in the synthesis of certain diarylquinoline-based antitubercular agents. chemicalbook.comchemicalbook.com

Conversion from 3-Benzyl-6-bromo-2-chloroquinoline

The final step in the synthesis of 3-benzyl-6-bromo-2-methoxyquinoline is a nucleophilic substitution reaction. chemicalbook.com The direct precursor, 3-benzyl-6-bromo-2-chloroquinoline, is converted to the target methoxy derivative by treatment with sodium methoxide (B1231860). tandfonline.com

A typical procedure involves dissolving 3-benzyl-6-bromo-2-chloroquinoline in anhydrous methanol (B129727), followed by the addition of a sodium methoxide solution (prepared from sodium and anhydrous methanol). The mixture is then heated under reflux for several hours to drive the reaction to completion. tandfonline.comgoogle.com After the reaction, the product is typically isolated by pouring the reaction mixture into ice water and extracting with an organic solvent like dichloromethane. tandfonline.com

Table 1: Reaction Parameters for the Synthesis of 3-Benzyl-6-bromo-2-methoxyquinoline

| Parameter | Value/Condition | Source |

|---|---|---|

| Starting Material | 3-Benzyl-6-bromo-2-chloroquinoline | tandfonline.com |

| Reagent | Sodium methoxide in methanol | chemicalbook.comtandfonline.com |

| Solvent | Anhydrous Methanol | tandfonline.comgoogle.com |

| Reaction Time | 8 hours to overnight | chemicalbook.comtandfonline.com |

| Temperature | Reflux | chemicalbook.comtandfonline.com |

| Work-up | Quenching with ice water, extraction | tandfonline.com |

This specific conversion highlights the practical application of nucleophilic substitution for introducing alkoxy groups onto the quinoline ring, a fundamental reaction in the synthesis of this class of compounds.

Multi-Step Synthesis from Anilines with Subsequent Functionalization

The construction of complex quinoline systems, such as 3-benzyl-7-bromo-2-methoxyquinoline, from basic starting materials like anilines, is a cornerstone of heterocyclic chemistry. These multi-step syntheses allow for the methodical installation of various functional groups onto the quinoline core. The general approach involves the initial formation of the bicyclic quinoline ring from an aniline derivative, followed by a series of functionalization reactions to achieve the desired substitution pattern.

Classic named reactions provide reliable methods for creating the quinoline scaffold from anilines. These methods, though discovered in the late 19th century, remain highly relevant. organicreactions.org The choice of reaction often depends on the desired substitution pattern of the final product. For instance, to incorporate the bromine atom at the C7 position, a para-substituted bromoaniline, such as 4-bromoaniline, serves as an ideal starting material.

Several established methods for quinoline synthesis from anilines include:

Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either acid or base. organic-chemistry.orgwikipedia.org

Combes Quinoline Synthesis: This reaction condenses an aniline with a β-diketone under acidic conditions. wikipedia.orgquimicaorganica.org It is particularly useful for preparing 2,4-disubstituted quinolines. wikipedia.org

Doebner-Miller Reaction: This reaction forms quinolines by reacting anilines with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst. wikipedia.orgsynarchive.com

Once the bromo-substituted quinoline core is assembled, subsequent functionalization steps are required to introduce the C2-methoxy and C3-benzyl groups. A common strategy involves the initial synthesis of a quinolin-2(1H)-one (a carbostyril), which can then be chemically modified. For example, the hydroxyl group of the quinolinone can be converted into a better leaving group, such as a chlorine atom, by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). This 2-chloroquinoline (B121035) intermediate is highly activated towards nucleophilic aromatic substitution (SNAr), allowing for the straightforward introduction of a methoxy group by reaction with sodium methoxide. rsc.orgstackexchange.com The final step, benzylation at the C3 position, can be a more complex challenge, potentially requiring metal-catalyzed cross-coupling reactions or electrophilic substitution on a suitably activated precursor.

Table 1: Overview of Classic Quinoline Syntheses from Anilines

| Synthesis Name | Aniline Reactant | Second Reactant | Key Features |

| Friedländer Synthesis | 2-Aminoaryl aldehyde or ketone | Compound with α-methylene group (e.g., ketone, aldehyde) | Forms quinoline via condensation and cyclodehydration. eurekaselect.combenthamdirect.com |

| Combes Synthesis | Aniline | β-Diketone | Acid-catalyzed condensation followed by ring closure. wikipedia.orgiipseries.org |

| Doebner-Miller Reaction | Aniline | α,β-Unsaturated carbonyl compound | Acid-catalyzed reaction, often requiring an oxidizing agent. wikipedia.orgslideshare.net |

| Conrad-Limpach Synthesis | Aniline | β-Ketoester | Condensation reaction that produces 4-hydroxyquinolines. iipseries.org |

Potential Synthetic Routes for 3-Benzyl-7-bromo-2-methoxyquinoline

Based on established synthetic methodologies for substituted quinolines, several potential routes for the synthesis of 3-benzyl-7-bromo-2-methoxyquinoline can be proposed. A highly plausible pathway involves the construction of a key intermediate, 7-bromo-2-chloro-3-benzylquinoline , which can then be readily converted to the final product.

One potential retrosynthetic analysis breaks the synthesis down into the following key steps:

Methoxylation: The final step would be a nucleophilic substitution reaction on a 2-chloroquinoline precursor. The reaction of 3-benzyl-7-bromo-2-chloroquinoline with sodium methoxide in a suitable solvent like methanol would yield the target compound, 3-benzyl-7-bromo-2-methoxyquinoline. This type of transformation is a well-documented and efficient method for producing 2-methoxyquinolines. chemicalbook.comgoogle.com

Formation of the 2-Chloroquinoline Intermediate: The precursor, 3-benzyl-7-bromo-2-chloroquinoline , can be synthesized from the corresponding quinolin-2(1H)-one, 3-benzyl-7-bromoquinolin-2(1H)-one . This conversion is typically achieved by treatment with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), which effectively replaces the hydroxyl group of the quinolinone with a chlorine atom.

Construction of the Substituted Quinolinone: The core structure, 3-benzyl-7-bromoquinolin-2(1H)-one , can be assembled using a classic cyclization strategy. A potential approach is the Friedländer synthesis . This would involve the condensation of 2-amino-4-bromobenzaldehyde with 3-phenyl-2-oxopropanoic acid or a related derivative. The aniline nitrogen attacks one carbonyl group, followed by intramolecular cyclization and dehydration to form the quinolinone ring with the benzyl group at the C3 position.

An alternative to the Friedländer approach for the quinolinone synthesis could involve a multi-step sequence starting from 4-bromoaniline . For example, a reaction with a suitable three-carbon synthon could build the heterocyclic ring, followed by benzylation at the C3 position.

Table 2: Proposed Synthetic Pathway for 3-Benzyl-7-bromo-2-methoxyquinoline

| Step | Starting Material(s) | Reagents and Conditions | Intermediate/Product |

| 1 | 2-Amino-4-bromobenzaldehyde, 3-Phenyl-2-oxopropanoic acid | Acid or base catalysis (Friedländer Synthesis) | 3-Benzyl-7-bromoquinolin-2(1H)-one |

| 2 | 3-Benzyl-7-bromoquinolin-2(1H)-one | POCl₃, heat | 3-Benzyl-7-bromo-2-chloroquinoline |

| 3 | 3-Benzyl-7-bromo-2-chloroquinoline | Sodium methoxide (CH₃ONa), Methanol (CH₃OH), reflux | 3-Benzyl-7-bromo-2-methoxyquinoline |

This proposed route leverages reliable and well-understood chemical transformations to construct the target molecule from readily accessible aniline-based precursors. Each step allows for the controlled introduction of the required substituents, demonstrating a logical and efficient pathway for the synthesis of this complex quinoline derivative.

Research Applications and Biological Potential of Quinoline Derivatives with Relevance to 3 Benzyl 7 Bromo 2 Methoxyquinoline

Quinoline (B57606) Derivatives as Pharmacological Scaffolds in Medicinal Chemistry and Drug Discovery

The quinoline ring system, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is considered a "privileged scaffold" in medicinal chemistry. nih.govrsc.org This distinction arises from its ability to bind to a wide variety of biological targets, enabling the development of drugs with diverse therapeutic applications. researchgate.net Quinoline and its derivatives are fundamental components in numerous natural and synthetic compounds that exhibit a broad spectrum of pharmacological properties. researchgate.netnih.gov

The versatility of the quinoline scaffold has been harnessed to develop agents for a multitude of diseases. jddtonline.info Its derivatives have shown potential as anticancer, anti-inflammatory, antibacterial, antiviral, antimalarial, and antitubercular agents. nih.govrsc.org The functionalization of the quinoline moiety at different positions allows for the modulation of its pharmacological activity, making it a highly attractive template for drug design and discovery. frontiersin.org Many clinically used drugs contain the quinoline core, underscoring its importance in the pharmaceutical industry. nih.govnih.gov For instance, Quinine is a well-known antimalarial, Camptothecin is an antitumor agent, and Bedaquiline is a potent antitubercular drug. rsc.org

Table 1: Pharmacological Activities of Quinoline Derivatives

| Pharmacological Activity | Examples of Quinoline-Based Compounds/Derivatives |

|---|---|

| Anticancer | Camptothecin, Dactolisib, Pelitinib nih.govrsc.org |

| Antimalarial | Quinine, Chloroquine, Ferroquine nih.govrsc.orgpharmacy180.com |

| Antitubercular | Bedaquiline, Graveolinine rsc.orgresearchgate.net |

| Antibacterial | Sanamycin jddtonline.info |

| Antiviral | Reported activity against various viruses nih.gov |

| Anti-inflammatory | Reported activity in various studies nih.govnih.gov |

| Antileishmanial | Sitamaquine frontiersin.org |

| Antipsychotic | Aripiprazole nih.gov |

| Local Anesthetic | Dibucaine nih.gov |

Anti-mycobacterial Activity and Antitubercular Research

The emergence of multidrug-resistant tuberculosis has spurred the search for new and effective treatments, with quinoline derivatives playing a crucial role in this research area.

While this article focuses on the 7-bromo isomer, a closely related compound, 3-benzyl-6-bromo-2-methoxyquinoline (B32111), is a recognized intermediate in the synthesis of antitubercular drugs. chemicalbook.comchemexpress.com Research into the antitubercular properties of quinoline derivatives often involves screening against the virulent Mycobacterium tuberculosis H37Rv strain to determine their minimum inhibitory concentration (MIC). nih.gov The activity of such compounds can be influenced by various factors, including the presence of specific ions. For example, the antitubercular activity of some compounds has been shown to be significantly enhanced in the presence of copper ions. nih.gov The investigation of derivatives of the 3-benzyl-6-bromo-2-methoxyquinoline scaffold is part of a broader effort to develop novel diarylquinoline compounds with potent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. sci-hub.runih.gov

The compound 3-benzyl-6-bromo-2-methoxyquinoline is a key reactant used in the preparation of Bedaquiline. pharmaffiliates.com Bedaquiline, a diarylquinoline, represents a significant advancement in the treatment of multidrug-resistant tuberculosis due to its novel mechanism of action, which involves the potent inhibition of mycobacterial ATP synthase. sci-hub.runih.gov

Structure-Activity Relationship (SAR) Studies in Quinoline Analogs

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic properties of quinoline derivatives. These studies systematically investigate how modifications to the chemical structure affect biological activity, guiding the design of more potent and effective drug candidates. nih.gov

The biological activity of quinoline analogs is highly dependent on the nature and position of substituents on the heterocyclic ring. frontiersin.orgacs.org SAR studies have revealed that even minor changes to the substitution pattern can lead to significant differences in pharmacological efficacy. acs.org

For example, in the context of antimalarial 4-aminoquinolines, a 7-chloro group on the quinoline nucleus is considered optimal for activity. pharmacy180.com Conversely, introducing a methyl group at the 3-position can reduce activity. pharmacy180.com For antibacterial quinolones, a fluorine atom at position 6 and a cyclopropyl (B3062369) group at position 1 are known to enhance potency. slideshare.netnih.gov The substituent at position 7 also plays a critical role; piperazine (B1678402) or pyrrolidine (B122466) rings at this position can increase potency against Gram-positive bacteria. slideshare.netnih.gov The introduction of different substituents on an aryl ring attached to the quinoline scaffold can also significantly influence enzyme inhibitory effects. acs.org

Through extensive SAR studies, researchers have identified key structural motifs that are essential for the antibacterial activity of quinolone agents. A core requirement is the 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety, which must be fused to an aromatic ring. slideshare.net

Specific structural features that enhance the pharmacological effects of quinolones have been delineated at a molecular level: nih.gov

C7-Substituent: An alkylated pyrrolidine or piperazine at this position can increase serum half-life and enhance activity against Gram-positive bacteria.

C8-Substituent: A halogen (fluorine or chlorine) at the C8 position often improves oral absorption and activity against anaerobic bacteria.

These SAR insights are invaluable for the rational design of new quinoline-based drugs, allowing medicinal chemists to strategically modify the scaffold to achieve desired therapeutic profiles. nih.govacs.org

Other Broad Biological Activities of Quinoline Compounds (General Research Context)

The versatility of the quinoline ring system allows for a vast number of derivatives with a wide spectrum of pharmacological activities. globalresearchonline.netbiointerfaceresearch.com Researchers have successfully synthesized and evaluated numerous quinoline-based compounds, revealing their potential as therapeutic agents for various diseases. globalresearchonline.netrsc.org The biological activities exhibited by these derivatives are often dependent on the nature and position of the substituents on the quinoline core. researchgate.net

Quinoline derivatives represent a significant class of compounds in the development of novel anti-cancer agents. globalresearchonline.netnih.gov Their mechanisms of action are diverse and target various hallmarks of cancer. nih.gov Several quinoline-based compounds, such as Anlotinib, Bosutinib, and Lenvatinib, are already in clinical use for cancer treatment. nih.govresearchgate.net

The anti-cancer effects of quinoline derivatives are achieved through several mechanisms, including:

Inhibition of Tubulin Polymerization: Certain quinoline derivatives disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. globalresearchonline.netrsc.org

Kinase Inhibition: Many quinoline compounds act as inhibitors of various protein kinases, such as tyrosine kinases, which are crucial for cancer cell signaling and proliferation. rsc.orgekb.eg

Topoisomerase Inhibition: These compounds can interfere with the function of topoisomerase I and II, enzymes that are vital for DNA replication and repair, ultimately inducing cell death. globalresearchonline.net

Induction of Apoptosis: Quinoline derivatives can trigger programmed cell death (apoptosis) in cancer cells through various pathways, including the generation of reactive oxygen species (ROS) and the modulation of apoptosis-related proteins. rsc.org

DNA Intercalation: Some quinoline compounds can insert themselves between the base pairs of DNA, disrupting its structure and function. researchgate.net

The hybridization of the quinoline scaffold with other pharmacophores, such as chalcones, has emerged as a promising strategy to develop new anti-cancer agents with enhanced potency and improved safety profiles. rsc.org

Table 1: Examples of Anti-cancer Mechanisms of Quinoline Derivatives

| Mechanism of Action | Description |

| Tubulin Polymerization Inhibition | Disrupts microtubule formation, leading to cell cycle arrest. globalresearchonline.netrsc.org |

| Kinase Inhibition | Blocks signaling pathways crucial for cancer cell growth. rsc.orgekb.eg |

| Topoisomerase Inhibition | Interferes with DNA replication and repair enzymes. globalresearchonline.net |

| Apoptosis Induction | Triggers programmed cell death in cancer cells. rsc.org |

| DNA Intercalation | Inserts into the DNA double helix, disrupting its function. researchgate.net |

The history of quinoline in medicine is intrinsically linked to the fight against malaria. Quinine, an alkaloid isolated from the bark of the Cinchona tree, was the first effective treatment for this parasitic disease. mdpi.comnih.gov This discovery paved the way for the development of synthetic quinoline-based anti-malarial drugs like chloroquine, mefloquine, and primaquine. mdpi.comwikipedia.org

The primary mechanism of action for many quinoline anti-malarials involves the disruption of hemoglobin digestion in the parasite's food vacuole. nih.gov Chloroquine, a dibasic compound, accumulates in the acidic food vacuole of the parasite. nih.gov Inside the vacuole, the degradation of hemoglobin releases toxic heme, which the parasite detoxifies by polymerizing it into hemozoin. nih.gov Chloroquine inhibits this polymerization process, leading to the accumulation of toxic heme and the death of the parasite. nih.govnih.gov

However, the emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new anti-malarial agents. nih.gov Research efforts are now focused on creating hybrid molecules that combine the quinoline scaffold with other pharmacophores to enhance efficacy against resistant parasites. mdpi.com

Quinoline derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. nih.govnih.gov The development of microbial resistance to existing antibiotics has spurred the search for new antimicrobial agents, with quinolines emerging as a promising class of compounds. researchgate.net

The antibacterial and antifungal properties of quinoline derivatives are attributed to various mechanisms, which can be influenced by the specific substitutions on the quinoline ring. tandfonline.com Some quinoline-based compounds have shown significant activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com For instance, certain quinoline derivatives have exhibited potent antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. biointerfaceresearch.comresearchgate.net

The versatile nature of the quinoline scaffold allows for the design and synthesis of derivatives with tailored antimicrobial properties, making them a valuable area of research in the quest for new treatments for infectious diseases. nih.gov

Several quinoline derivatives have been investigated for their antioxidant properties. nih.govacs.org Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in various diseases. scielo.br

The antioxidant activity of quinoline compounds is often attributed to their ability to scavenge free radicals through mechanisms such as hydrogen atom transfer (HAT) and single electron transfer (SET). nih.govmdpi.com The position and nature of substituent groups on the quinoline ring can significantly influence its antioxidant capacity. mdpi.com For example, the presence of hydroxyl groups can enhance the antioxidant potential. mdpi.com

Some studies have also highlighted the neuroprotective potential of certain quinoline derivatives, suggesting their possible application in the management of neurodegenerative diseases like Alzheimer's and Parkinson's, where oxidative stress plays a crucial role. nih.govmdpi.com

Quinoline derivatives have been explored for their potential anti-inflammatory and analgesic activities. nih.govnih.gov Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key factor in many diseases.

Research has shown that certain quinoline compounds can exert anti-inflammatory effects by suppressing the expression of inflammatory mediators. tbzmed.ac.irresearchgate.net For instance, some derivatives have been found to inhibit the production of nitric oxide (NO) and cyclooxygenase-2 (COX-2), both of which are key players in the inflammatory process. tbzmed.ac.ir

In addition to their anti-inflammatory properties, some quinoline derivatives have also demonstrated analgesic effects in various experimental models. nih.govtbzmed.ac.ir These compounds have shown the potential to alleviate both peripheral and central pain. tbzmed.ac.ir The dual anti-inflammatory and analgesic properties of certain quinoline derivatives make them attractive candidates for the development of new drugs to treat inflammatory and pain-related conditions. researchgate.net

Applications in Organic Synthesis Beyond Medicinal Chemistry

The utility of the quinoline scaffold extends beyond the realm of medicinal chemistry. Its unique chemical properties make it a valuable building block in various areas of organic synthesis and materials science. numberanalytics.comnih.gov

Quinoline and its derivatives are used as:

Precursors for Dyes: The 2- and 4-methyl derivatives of quinoline are important precursors in the synthesis of cyanine (B1664457) dyes. wikipedia.org

Ligands in Catalysis: Quinoline derivatives can act as ligands that coordinate with metal centers to form catalysts for various organic reactions. mdpi.comtandfonline.com These catalysts have been employed in reactions such as the oxidation of catechol to o-quinone. mdpi.com

Building Blocks for Materials: Quinolines are used in the synthesis of advanced materials, including:

Conjugated Polymers: These materials have potential applications in optoelectronics and photovoltaics. numberanalytics.com

Metal-Organic Frameworks (MOFs): These porous materials are being explored for applications in gas storage and separation. numberanalytics.com

Corrosion Inhibitors: Quinolinium compounds can be used to prevent the corrosion of metals. wikipedia.org

The versatility of quinoline in organic synthesis is further highlighted by the numerous named reactions for its synthesis, such as the Skraup, Doebner-Miller, and Friedländer syntheses. wikipedia.orgslideshare.net These methods, along with modern catalytic approaches, provide chemists with a robust toolkit for the construction and functionalization of the quinoline ring system for a wide array of applications. nih.govnih.gov

Future Perspectives and Advanced Research Avenues for 3 Benzyl 7 Bromo 2 Methoxyquinoline

Development of Novel and Sustainable Synthetic Methodologies for Quinoline (B57606) Systems

The synthesis of quinoline derivatives has traditionally relied on classic named reactions such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. nih.govrsc.org However, these methods often involve harsh conditions, toxic reagents, and generate significant waste. The future of quinoline synthesis, and by extension the synthesis of 3-Benzyl-7-bromo-2-methoxyquinoline, lies in the adoption of green and sustainable chemistry principles.

Recent advancements have focused on multicomponent reactions (MCRs), which offer the advantage of constructing complex molecules like quinolines in a single step from multiple starting materials, thereby increasing efficiency and atom economy. nih.govrsc.org The development of novel MCRs could provide a more direct and environmentally benign route to 3-Benzyl-7-bromo-2-methoxyquinoline and its analogs.

Furthermore, the use of nanocatalysts is emerging as a powerful tool in organic synthesis. nih.govacs.org These catalysts offer high efficiency, selectivity, and reusability. The application of nanocatalysts in classic quinoline syntheses, such as the Friedländer reaction, has already demonstrated improved yields and milder reaction conditions. The exploration of specific nanocatalysts for the synthesis of 3-Benzyl-7-bromo-2-methoxyquinoline could lead to more sustainable and cost-effective production methods.

Table 1: Comparison of Traditional and Modern Synthetic Approaches for Quinoline Systems

| Feature | Traditional Synthesis (e.g., Skraup) | Modern Sustainable Synthesis (e.g., MCRs, Nanocatalysis) |

| Reaction Conditions | Harsh (high temperatures, strong acids) | Mild (lower temperatures, neutral or mild catalysts) |

| Atom Economy | Often low | High |

| Waste Generation | Significant | Minimized |

| Catalysts | Often stoichiometric and toxic | Catalytic and often recyclable |

| Efficiency | Can be low with multiple steps | High, often in a one-pot fashion |

Exploration of Diversified Chemical Transformations for Analog Generation

The functionalization of the quinoline core is crucial for generating a library of analogs with diverse biological activities. For 3-Benzyl-7-bromo-2-methoxyquinoline, the bromine atom at the 7-position and the benzyl (B1604629) group at the 3-position are prime sites for chemical modification.

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are powerful tools for introducing new carbon-carbon and carbon-heteroatom bonds. These reactions could be employed at the 7-bromo position to introduce a variety of substituents, leading to a diverse range of analogs. For instance, a study on highly brominated quinolines demonstrated that brominated positions can be functionalized to introduce cyano, methoxy (B1213986), phenyl, and amino groups. researchgate.netnih.gov

Furthermore, C-H bond activation has emerged as a transformative strategy in organic synthesis, allowing for the direct functionalization of otherwise unreactive C-H bonds. mdpi.com Applying C-H activation methodologies to the quinoline scaffold of 3-Benzyl-7-bromo-2-methoxyquinoline could open up new avenues for derivatization that are not accessible through traditional methods.

Advanced Computational Modeling for Predictive Design and Optimization of Quinoline Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. For a relatively unexplored compound like 3-Benzyl-7-bromo-2-methoxyquinoline, in silico methods can provide valuable insights and guide experimental efforts.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can be employed to establish a correlation between the structural features of quinoline derivatives and their biological activity. mdpi.combiointerfaceresearch.com By building predictive 3D-QSAR models, researchers can design new analogs of 3-Benzyl-7-bromo-2-methoxyquinoline with potentially enhanced activity. mdpi.comresearchgate.net

Molecular docking simulations can predict the binding modes of 3-Benzyl-7-bromo-2-methoxyquinoline and its derivatives within the active sites of various biological targets. nih.goveurjchem.com This can help in identifying potential protein targets and in understanding the molecular basis of their activity. Furthermore, molecular dynamics (MD) simulations can provide insights into the conformational stability of the ligand-protein complexes. nih.govmdpi.com

Identification of New Biological Targets and Elucidation of Molecular Mechanisms of Action for Quinoline Scaffolds

The quinoline scaffold is known to interact with a wide range of biological targets, leading to its diverse pharmacological profile, which includes anticancer, antibacterial, antiviral, and anti-inflammatory activities. researchgate.netnih.govnih.gov While the biological activity of 3-Benzyl-7-bromo-2-methoxyquinoline is not yet reported, its structural features suggest that it could be a promising candidate for various therapeutic applications.

Inverse virtual screening is a computational technique that can be used to identify potential biological targets for a given molecule. frontiersin.org By screening 3-Benzyl-7-bromo-2-methoxyquinoline against a library of protein structures, potential targets can be identified for further experimental validation.

Once a biological activity is identified, elucidating the underlying molecular mechanism of action is crucial. This can involve a combination of biochemical assays, cell-based studies, and advanced molecular biology techniques to identify the specific signaling pathways and cellular processes modulated by the compound. For example, quinoline derivatives have been shown to act as kinase inhibitors, disrupting cancer cell signaling pathways. nih.gov

Integration with Emerging Technologies in Chemical Synthesis and Drug Discovery

The future of chemical synthesis and drug discovery is being shaped by the integration of emerging technologies such as artificial intelligence (AI), machine learning (ML), and automated synthesis platforms. These technologies have the potential to significantly accelerate the discovery and development of new quinoline-based drugs and materials.

AI and ML algorithms can be trained on large datasets of chemical reactions and biological activities to predict the outcomes of new reactions and to design novel molecules with desired properties. This can be particularly useful for optimizing the synthesis of 3-Benzyl-7-bromo-2-methoxyquinoline and for designing new analogs with improved efficacy and safety profiles.

Q & A

Q. What are the key considerations for synthesizing 3-Benzyl-7-bromo-2-methoxyquinoline, and what methodologies are commonly employed?

Synthesis typically involves sequential functionalization of the quinoline core. Bromination at the 7-position can be achieved via electrophilic aromatic substitution under controlled conditions (e.g., using Br₂ in H₂SO₄ or NBS). Methoxy and benzyl groups are introduced via nucleophilic substitution or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with benzyl boronic acids) . Purity is critical; high-performance liquid chromatography (HPLC) with >95.0% HLC-grade reagents is recommended for intermediates .

Q. How is the crystal structure of 3-Benzyl-7-bromo-2-methoxyquinoline determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 8.8992 Å, b = 27.5824 Å, c = 13.3668 Å, and β = 127.190° . SHELXL (part of the SHELX suite) is widely used for refinement due to its robustness in handling small-molecule data and twinning .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : H and C NMR confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, benzyl protons as multiplets).

- MS : High-resolution mass spectrometry (HRMS) validates the molecular ion peak ([M+H]⁺ at m/z 369.04).

- IR : Stretching frequencies for C-Br (~550 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data during refinement?

Discrepancies in thermal parameters or bond lengths may arise from disorder or twinning. Using SHELXL’s TWIN and BASF commands can model twinning, while PART instructions resolve disorder . Cross-validation with independent datasets (e.g., neutron diffraction) or computational methods (DFT geometry optimization) can resolve ambiguities .

Q. What strategies optimize regioselective bromination in quinoline derivatives like 3-Benzyl-7-bromo-2-methoxyquinoline?

Bromination selectivity is influenced by directing groups. The 2-methoxy group directs electrophiles to the 7-position via resonance. Steric hindrance from the 3-benzyl group further limits alternative sites. Controlled reaction temperatures (<0°C) and stoichiometric Br₂ minimize over-bromination .

Q. How can researchers design experiments to study the compound’s reactivity under varying conditions (e.g., acidic/basic or catalytic environments)?

- Acidic conditions : Monitor demethylation of the methoxy group using HCl/MeOH, analyzed via TLC or LC-MS.

- Catalytic hydrogenation : Test Pd/C or Raney Ni for benzyl group removal, with GC-MS tracking intermediates.

- Cross-coupling : Explore Buchwald-Hartwig amination at the 7-bromo position using Pd(dba)₂/XPhos .

Q. What methodologies resolve low synthetic yields during multi-step synthesis?

- Intermediate trapping : Use quenching agents (e.g., Na₂S₂O₃ for excess Br₂) to stabilize reactive intermediates.

- Protecting groups : Temporarily protect the methoxy group (e.g., as a TBS ether) during benzylation to prevent side reactions.

- DoE (Design of Experiments) : Statistically optimize reaction parameters (temperature, catalyst loading) via software like JMP .

Data Analysis and Troubleshooting

Q. How should researchers interpret conflicting NMR data for quinoline derivatives?

Signal splitting in H NMR may arise from dynamic effects (e.g., rotational restriction in the benzyl group). Variable-temperature NMR (VT-NMR) can clarify exchange processes. For C NMR, DEPT-135 distinguishes CH₂ groups (e.g., benzyl methylene) from quaternary carbons .

Q. What are the best practices for validating purity in intermediates and final products?

Combine HPLC (with UV detection at 254 nm) and melting point analysis. For example, intermediates like 2-bromo-3-methoxyaniline should exhibit sharp melting points (e.g., 45–49°C) and >97.0% HPLC purity .

Advanced Structural and Computational Questions

Q. How can computational chemistry predict the compound’s behavior in catalytic systems?

Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) model transition states for reactions like Suzuki couplings. Fukui indices identify electrophilic/nucleophilic sites, aiding in reaction design .

Q. What role does crystal packing play in the compound’s physicochemical properties?

The monoclinic structure (Z = 4) shows π-π stacking between quinoline rings and C-H···Br hydrogen bonds, influencing solubility and melting point. Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.